N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide
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Description
“N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide” is a compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]quinolines involves various methods, including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline has been introduced . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The molecular structure of 1H-pyrazolo[3,4-b]quinolines consists of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents .Chemical Reactions Analysis
The corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines . These, upon substitution, yielded the final compound with good yield under tetrahydrofuran solvent medium .Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrazolo[3,4-b]quinolines can be influenced by the number and type of substituents on the parent structure . For instance, the IR spectrum, 1H NMR spectrum, and 13C NMR spectrum can provide information about the compound’s structure .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(1-butylpyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-3-4-12-26-21-18(14-16-9-5-6-11-19(16)23-21)20(25-26)24-22(27)17-10-7-8-15(2)13-17/h5-11,13-14H,3-4,12H2,1-2H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOVUUSNCHGDQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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